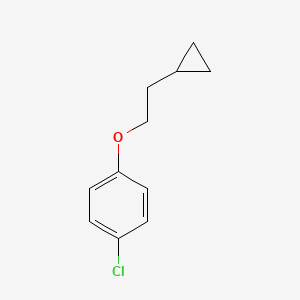

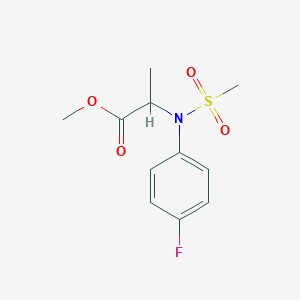

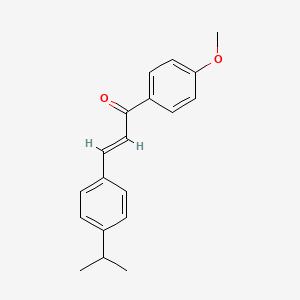

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate, also known as FMMA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has shown promising results in various studies, making it an important tool for researchers in the field of medicinal chemistry.

Scientific Research Applications

Guanidinium-Functionalized Polymer Electrolytes

Guanidinium-functionalized polymer electrolytes have been synthesized for anion exchange applications, leveraging activated fluorophenyl-amine reactions. This method offers precise control over cation functionality, connecting guanidinium to phenyl rings without undesirable side reactions, enhancing the stability and efficiency of polymer electrolytes for energy devices (Kim et al., 2011).

Iridium-Catalyzed Alkylation

Highly regio- and enantioselective iridium-catalyzed allylic alkylation has been achieved, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds, derivable from fluorobis(phenylsulfonyl)methane, can be converted to monofluoro-methylated ibuprofen, highlighting a route to synthesize optically pure pharmaceuticals (Liu et al., 2009).

Anti-Inflammatory and Antitumor Cyclooxygenase Inhibitors

A novel class of 4-(aryloyl)phenyl methyl sulfones has been investigated for their ability to inhibit cyclooxygenase enzymes, showing promise in anti-inflammatory and antitumor applications. These compounds exhibit strong inhibitory action against COX-2 isoenzymes, with potential implications for developing new treatments for inflammation and cancer (Harrak et al., 2010).

Stereoselective Monofluoromethylation

The pregeneration of fluoro(phenylsulfonyl)methyl anion has facilitated the efficient and highly stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines. This process underscores the nuanced control achievable in synthesizing fluorinated organic compounds, which are important in medicinal chemistry (Liu, Zhang, & Hu, 2008).

Performance of Poly(Phenylthiophene) Derivatives

Electroactive polymers based on phenylthiophene derivatives, including 3-(4-methylsulfonylphenyl)thiophene, have been explored as materials for electrochemical capacitors. These studies provide insights into the potential of sulfonyl-functionalized compounds in high-performance energy storage applications (Ferraris et al., 1998).

properties

IUPAC Name |

methyl 2-(4-fluoro-N-methylsulfonylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTMMHUKJZMTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)